![molecular formula C9H7BrN2O2S B1488284 1-((4-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid CAS No. 1701914-00-2](/img/structure/B1488284.png)
1-((4-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki cross-coupling reactions . For instance, a variety of imine derivatives have been synthesized via Suzuki cross coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds often utilize a radical approach . For example, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Scientific Research Applications
Imidazole Derivatives in Drug Synthesis
Imidazole derivatives are pivotal in the development of nonpeptide angiotensin II receptor antagonists, showcasing their potential in creating compounds with significant biological activities. A study highlighted the synthesis of imidazole-5-carboxylic acids with various substituents, revealing their antagonistic activities to the angiotensin II (AII) receptor. This work underscores the imidazole derivative's role in medicinal chemistry, particularly in cardiovascular drug development (H. Yanagisawa et al., 1996).
Material Science and Chemical Synthesis
Imidazole derivatives also find applications in material science and as intermediates in chemical synthesis. Research into the continuous flow synthesis of 1H-4-substituted imidazoles presents a method for the efficient production of key building blocks in pharmaceuticals, exemplified by NS5A inhibitors like daclatasvir. This study emphasizes process intensification and environmental impact reduction in chemical manufacturing (P. F. Carneiro et al., 2015).
Corrosion Inhibition
Further extending the utility of imidazole derivatives, research into the corrosion inhibition properties of certain benzimidazole derivatives for mild steel in sulfuric acid demonstrates their importance in industrial applications. These derivatives act as protective agents, reducing corrosion and enhancing the longevity of metal structures (P. Ammal et al., 2018).
Host-Guest Chemistry
In host-guest chemistry, imidazole-based bisphenols, including derivatives structurally related to the specified compound, have been studied for their ability to form complexes with anions. This research area explores the potential of imidazole derivatives in creating novel materials with specific binding properties, potentially useful in sensors or separation technologies (Bhaskar Nath et al., 2012).
Mechanism of Action
Target of action
Compounds with similar structures, such as imine derivatives, have been synthesized and studied for their broad spectrum biological activities .
Mode of action
Imine derivatives are known to interact with a variety of targets due to the presence of a functional group (–c=n–), also known as azomethine .
Biochemical pathways
Imine derivatives are known to play a role in a variety of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, antihelmintic, and many others .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is used to synthesize compounds with similar structures, is known for its mild and functional group tolerant reaction conditions .
Result of action
Imine derivatives are known for their broad spectrum biological activities .
Action environment
The suzuki–miyaura cross-coupling reaction, which is used to synthesize compounds with similar structures, is known for its environmentally benign organoboron reagent .
properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-6-1-7(15-4-6)2-12-3-8(9(13)14)11-5-12/h1,3-5H,2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASBQJWQWKXPRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CN2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.